molecular formula C18H25N3O B7593598 4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile

4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile

Cat. No. B7593598
M. Wt: 299.4 g/mol
InChI Key: HABXVFHRRAQDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the late 1970s and has since been used in various scientific research studies to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.

Mechanism of Action

The mechanism of action of 4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile 15-4513 involves its ability to bind to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. By binding to this site, this compound 15-4513 can block the effects of benzodiazepines on the receptor, thereby reducing their ability to enhance GABAergic neurotransmission.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects on the central nervous system. For example, it can reduce the sedative and anxiolytic effects of benzodiazepines, and can also reverse the effects of benzodiazepines on memory and learning. Additionally, this compound 15-4513 has been shown to have anticonvulsant properties and can reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile 15-4513 is its ability to selectively block the effects of benzodiazepines on the GABA-A receptor, without affecting other neurotransmitter systems. This makes it a useful tool for investigating the role of benzodiazepines in various neurological and psychiatric disorders.
However, one limitation of this compound 15-4513 is its relatively short half-life, which means that it must be administered frequently in order to maintain its effects. Additionally, this compound 15-4513 has been shown to have some off-target effects on other neurotransmitter systems, which can complicate its use in certain experimental paradigms.

Future Directions

There are several potential future directions for research involving 4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile 15-4513. For example, it could be used to investigate the role of benzodiazepines in the development of addiction and dependence, or to study the effects of benzodiazepines on specific brain regions or circuits. Additionally, this compound 15-4513 could be used in combination with other drugs or therapies to enhance their effectiveness or reduce their side effects. Overall, the continued use of this compound 15-4513 in scientific research is likely to yield valuable insights into the complex mechanisms underlying benzodiazepine action in the brain.

Synthesis Methods

The synthesis of 4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile 15-4513 involves several steps, including the reaction of 1,4-diazepane with 4-(chloromethyl)benzonitrile, followed by the addition of oxane and purification through column chromatography. The final product is obtained as a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile 15-4513 has been widely used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system. It is primarily used as a benzodiazepine receptor antagonist, which means it can block the effects of benzodiazepines on the GABA-A receptor, a neurotransmitter receptor that is widely distributed in the brain.

properties

IUPAC Name

4-[[4-(oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c19-14-16-2-4-17(5-3-16)15-20-8-1-9-21(11-10-20)18-6-12-22-13-7-18/h2-5,18H,1,6-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABXVFHRRAQDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2CCOCC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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